molecular formula C17H19ClN4O4 B11927014 2-(2,6-dioxopiperidin-3-yl)-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride

2-(2,6-dioxopiperidin-3-yl)-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride

Cat. No.: B11927014
M. Wt: 378.8 g/mol
InChI Key: LILVYTUOQLWZNJ-UHFFFAOYSA-N
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Description

2-(2,6-dioxopiperidin-3-yl)-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a piperidine ring, a piperazine ring, and an isoindoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride typically involves multiple steps. One common method includes the reaction of 2,6-dioxopiperidine with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with isoindoline-1,3-dione in the presence of a suitable catalyst to yield the final product. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined in specific ratios. The reaction mixture is then subjected to rigorous purification processes, including crystallization and chromatography, to obtain the pure compound. The use of automated systems and advanced monitoring techniques ensures consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dioxopiperidin-3-yl)-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(2,6-dioxopiperidin-3-yl)-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione hydrochloride
  • N-(2,6-dioxopiperidin-3-yl)-3-(piperazin-1-yl)benzamide

Uniqueness

Compared to similar compounds, 2-(2,6-dioxopiperidin-3-yl)-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical properties and biological activities. Its combination of piperidine, piperazine, and isoindoline rings makes it a versatile compound for various applications .

Properties

Molecular Formula

C17H19ClN4O4

Molecular Weight

378.8 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-piperazin-1-ylisoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C17H18N4O4.ClH/c22-13-5-4-12(15(23)19-13)21-16(24)10-2-1-3-11(14(10)17(21)25)20-8-6-18-7-9-20;/h1-3,12,18H,4-9H2,(H,19,22,23);1H

InChI Key

LILVYTUOQLWZNJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N4CCNCC4.Cl

Origin of Product

United States

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